molecular formula C5H6ClN3O B1329404 4-Amino-6-chloro-5-methoxypyrimidine CAS No. 5018-41-7

4-Amino-6-chloro-5-methoxypyrimidine

Cat. No.: B1329404
CAS No.: 5018-41-7
M. Wt: 159.57 g/mol
InChI Key: AAJZJNHQPBMCFV-UHFFFAOYSA-N
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Description

4-Amino-6-chloro-5-methoxypyrimidine is a useful research compound. Its molecular formula is C5H6ClN3O and its molecular weight is 159.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Innovation

4-Amino-6-chloro-5-methoxypyrimidine (ACMP) plays a significant role in synthetic chemistry. It is prepared by methoxylation of 2-amino-4-chloropyrimidine, which is derived from isocytosine. Its synthesis has been optimized for industrial production due to its low cost, easy process, and high yields, making it valuable for large-scale applications (Ju Xiu-lian, 2009).

Solubility and Thermodynamics

The solubility of ACMP in various organic solvents has been extensively studied. This research is crucial for understanding its behavior in different mediums, which is essential for its application in various chemical processes. The study provides detailed insights into the solubility trends and thermodynamic properties of ACMP in different solvents (Ganbing Yao, Zhanxiang Xia, Zhihui Li, 2017).

Spectroscopic Analysis

Detailed spectroscopic analysis, including infrared, Raman, NMR, and UV spectra of ACMP, offers critical insights into its molecular structure. Such studies are fundamental in understanding the compound's chemical properties and behavior under various conditions. This research is pivotal for applications in materials science and pharmaceuticals (Z. Cinar, M. Karabacak, M. Cinar, M. Kurt, P. Chinna Babu, N. Sundaraganesan, 2013).

Antimicrobial Applications

A study on the condensation of ACMP with aromatic aldehydes resulted in Schiff base pyrimidine derivatives. These compounds exhibited potent antibacterial and antifungal activities, indicating ACMP's potential use in developing new antimicrobial agents. Such applications are significant in addressing the growing need for new antimicrobials due to increasing drug resistance (W. Al-Masoudi, Abeer Laily Mohmmed, W. H. Abass, N. Al-Masoudi, 2015).

Chemical Reactivity and Molecular Interactions

Understanding the chemical reactivity of ACMP and its interactions with other molecules is essential for its application in synthetic chemistry. Studies focusing on its reactivity and the formation of various derivatives provide valuable insights for its use in creating new compounds with potential applications in various fields (S. Sengmany, E. L. Gall, Eric Léonel, 2011).

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Properties

IUPAC Name

6-chloro-5-methoxypyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O/c1-10-3-4(6)8-2-9-5(3)7/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJZJNHQPBMCFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CN=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50198229
Record name 6-Chloro-5-methoxypyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50198229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5018-41-7
Record name 6-Chloro-5-methoxy-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5018-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-5-methoxy-4-pyrimidinamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005018417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-5-methoxypyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50198229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-5-methoxypyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.364
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 6-CHLORO-5-METHOXY-4-PYRIMIDINAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTV46J7E54
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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